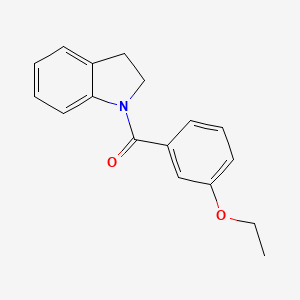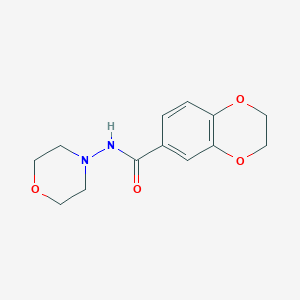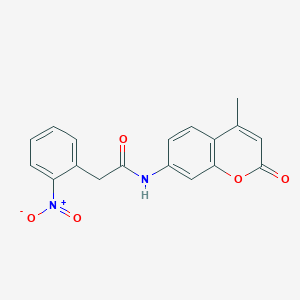![molecular formula C18H28N2O2 B4184843 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine](/img/structure/B4184843.png)
1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine
Descripción general
Descripción
1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine, also known as MPBP, is a synthetic compound that belongs to the family of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Aplicaciones Científicas De Investigación
1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology. It has been reported to exhibit anxiolytic, antidepressant, and antipsychotic properties in animal models. This compound has also shown promise as a potential treatment for Parkinson's disease, schizophrenia, and other neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine is not fully understood. However, it has been suggested that this compound acts as a partial agonist at 5-HT1A receptors and as an antagonist at D2 receptors. These receptors are involved in the regulation of mood, behavior, and movement.
Biochemical and Physiological Effects:
This compound has been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, in the brain. It also increases the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. These effects may contribute to the anxiolytic, antidepressant, and antipsychotic properties of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine in lab experiments is its high potency and selectivity for specific receptors. This allows for precise manipulation of the neurotransmitter systems involved in various neurological disorders. However, this compound is a synthetic compound that may have limited relevance to the natural systems in the body. Additionally, the effects of this compound may vary depending on the experimental conditions, such as the dose and route of administration.
Direcciones Futuras
There are several potential future directions for research on 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine. One area of interest is the development of more selective and potent derivatives of this compound that can target specific receptors and neurotransmitter systems. Another area of interest is the investigation of the long-term effects of this compound on the brain and behavior. Finally, the potential clinical applications of this compound in the treatment of various neurological disorders, such as Parkinson's disease and schizophrenia, warrant further investigation.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has shown promise as a potential treatment for various neurological disorders. Its high potency and selectivity for specific receptors make it a valuable tool for investigating the mechanisms underlying these disorders. However, further research is needed to fully understand the effects of this compound on the brain and behavior and to develop more selective and potent derivatives.
Propiedades
IUPAC Name |
2-(2-methylphenoxy)-1-(4-propylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-4-10-19-11-13-20(14-12-19)18(21)16(5-2)22-17-9-7-6-8-15(17)3/h6-9,16H,4-5,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHPQCDHFGKDRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C(CC)OC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-2-thienyl)isonicotinamide](/img/structure/B4184768.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-propoxybenzamide](/img/structure/B4184770.png)
![4-bromo-5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4184773.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4184779.png)
![3,4,5-triethoxy-N-[3-(4-morpholinylcarbonyl)-2-thienyl]benzamide](/img/structure/B4184782.png)
![1-[2-(3-bromophenoxy)propanoyl]piperidine](/img/structure/B4184788.png)
![4-bromo-5-ethyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4184802.png)
![1-[(2-isopropylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4184810.png)

![N-(3-{[(2-methoxyphenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)nicotinamide](/img/structure/B4184818.png)


![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B4184852.png)
![N-(3-{[(aminocarbonyl)amino]carbonyl}-2-thienyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4184855.png)
